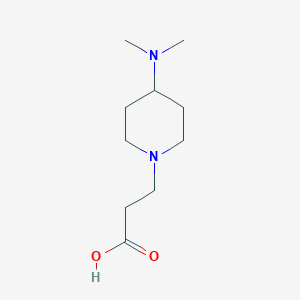

3-(4-(Dimethylamino)piperidin-1-yl)propanoic acid

Description

3-(4-(Dimethylamino)piperidin-1-yl)propanoic acid is a piperidine derivative featuring a dimethylamino group at the 4-position of the piperidine ring and a propanoic acid chain at the 1-position. Its molecular formula is C${10}$H${20}$N$2$O$2$, with a molecular weight of 200.28 g/mol (estimated) . The dimethylamino substituent enhances solubility in polar solvents due to its electron-donating nature, while the propanoic acid moiety confers acidity (predicted pKa ~3.8–4.5) . This compound is primarily utilized in pharmaceutical research as an intermediate for synthesizing bioactive molecules targeting enzymes or receptors.

Properties

Molecular Formula |

C10H20N2O2 |

|---|---|

Molecular Weight |

200.28 g/mol |

IUPAC Name |

3-[4-(dimethylamino)piperidin-1-yl]propanoic acid |

InChI |

InChI=1S/C10H20N2O2/c1-11(2)9-3-6-12(7-4-9)8-5-10(13)14/h9H,3-8H2,1-2H3,(H,13,14) |

InChI Key |

QMGPRWCGPMMMTP-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1CCN(CC1)CCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Dimethylamino)piperidin-1-yl)propanoic acid typically involves the reaction of piperidine derivatives with appropriate reagents. One common method is the alkylation of piperidine with 3-bromopropanoic acid, followed by the introduction of the dimethylamino group. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Dimethylamino)piperidin-1-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

3-(4-(Dimethylamino)piperidin-1-yl)propanoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-(Dimethylamino)piperidin-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of 3-(4-(Dimethylamino)piperidin-1-yl)propanoic acid vary in substituents on the piperidine/piperazine ring and modifications to the propanoic acid chain. Below is a comparative analysis of key analogs:

Key Findings:

Structural Impact on Physicochemical Properties Electron-Donating Groups: The dimethylamino group in the target compound increases solubility compared to non-substituted analogs like 3-(piperidin-1-yl)propanoic acid, which has a lower molecular weight (155.19 vs. 200.28 g/mol) . Lipophilicity: Fluoromethyl () and trifluoromethyl () substituents enhance lipophilicity, improving blood-brain barrier penetration but reducing aqueous solubility . Acidity: Substituents like trifluoromethyl lower the pKa of the propanoic acid (predicted pKa 3.83 vs. ~4.5 for dimethylamino), affecting ionization and binding affinity .

Biological Activity Retinol Binding Protein 4 (RBP4) Antagonism: The trifluoromethylphenyl analog () inhibits RBP4, suggesting that bulky substituents on piperidine enhance target specificity . Hybrid Molecules: Piperidine-propanoic acid derivatives are frequently used to synthesize hybrids (e.g., indolin-2-one-nitroimidazole hybrids in ), where the propanoic acid acts as a linker .

Synthetic Accessibility The target compound and analogs are synthesized via nucleophilic substitution or coupling reactions. For example, 3-(piperidin-1-yl)propanoic acid is prepared using HATU-mediated amidation , while trifluoromethylphenyl derivatives require stepwise alkylation .

Piperazine-based analogs (e.g., 4-phenylpiperazine in ) are more widely available, reflecting their broader applications in drug discovery .

Biological Activity

3-(4-(Dimethylamino)piperidin-1-yl)propanoic acid, often referred to as a selective phosphodiesterase 4 (PDE4) inhibitor, has garnered attention in pharmacological research due to its potential therapeutic applications in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This compound's unique structure, featuring a propanoic acid backbone linked to a piperidine ring with a dimethylamino group, enhances its biological activity and solubility.

The primary mechanism of action for 3-(4-(Dimethylamino)piperidin-1-yl)propanoic acid is the inhibition of PDE4, an enzyme that plays a critical role in the degradation of cyclic AMP (cAMP). By inhibiting PDE4, this compound increases cAMP levels, leading to anti-inflammatory effects. This mechanism is particularly relevant in conditions characterized by excessive inflammation and cytokine production.

1. Anti-inflammatory Effects

Research indicates that 3-(4-(Dimethylamino)piperidin-1-yl)propanoic acid exhibits significant anti-inflammatory properties. It modulates cytokine production, which is crucial for managing autoimmune diseases and other inflammatory conditions. Inhibition of PDE4 has been linked to reduced levels of pro-inflammatory cytokines, making this compound a candidate for therapeutic development in inflammatory disorders.

2. Antiproliferative Activity

In addition to its anti-inflammatory effects, this compound has shown promise in cancer research. Studies have demonstrated that derivatives of piperidine frameworks, similar to 3-(4-(Dimethylamino)piperidin-1-yl)propanoic acid, exhibit antiproliferative activity against various cancer cell lines. For instance, certain piperidine derivatives have been reported to inhibit the growth of human leukemia cells at low concentrations, suggesting potential applications in oncology .

3. Interaction with Biological Targets

Beyond PDE4 inhibition, 3-(4-(Dimethylamino)piperidin-1-yl)propanoic acid interacts with several other biological targets. These interactions may broaden its therapeutic applications beyond inflammation and cancer treatment.

Comparative Analysis with Related Compounds

The following table summarizes key features of 3-(4-(Dimethylamino)piperidin-1-yl)propanoic acid compared to structurally similar compounds:

| Compound Name | Structure Description | Key Features |

|---|---|---|

| 3-(Piperidin-1-yl)propanoic acid hydrochloride | Piperidine ring with propanoic acid | Used as a building block in medicinal chemistry |

| 4-Morpholin-4-Yl-Piperidine-1-Carboxylic Acid | Morpholine instead of piperidine | Exhibits different receptor interactions |

| 3-(4-Methyl-piperidin-1-yl)-propionic acid hydrochloride | Methyl substitution on piperidine | Potentially altered pharmacokinetics |

The distinct structural features of 3-(4-(Dimethylamino)piperidin-1-yl)propanoic acid contribute to its selectivity and potency against PDE4 compared to similar compounds.

Case Studies

Several studies have highlighted the biological activities of this compound:

- Anti-inflammatory Studies : In vivo models have demonstrated the efficacy of PDE4 inhibitors in reducing airway inflammation and improving lung function in animal models of asthma and COPD.

- Cancer Research : A study investigating the antiproliferative effects of piperidine derivatives found that certain modifications led to enhanced activity against leukemia cells, indicating that structural variations can significantly impact biological efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.